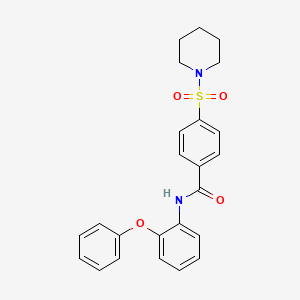

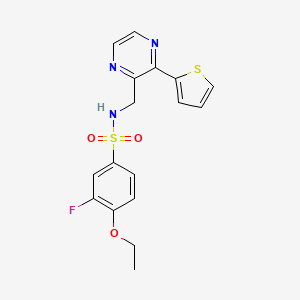

![molecular formula C21H16N2OS B2608484 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide CAS No. 313276-96-9](/img/structure/B2608484.png)

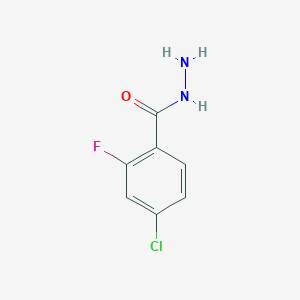

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .

Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .

Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .

Scientific Research Applications

Antitumor Activity : Several studies have synthesized derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide and evaluated their potential as antitumor agents. For instance, Yurttaş et al. (2015) synthesized derivatives with different heterocyclic rings and found considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, Tay et al. (2012) observed notable anticancer activity in some of their synthesized compounds (Tay, Yurttaş, & Demirayak, 2012).

Antimicrobial Agents : Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have shown potent antimicrobial activity against a range of bacterial and fungal species, including pathogens and food contaminating species. Incerti et al. (2017) highlighted the strong antimicrobial properties of these compounds (Incerti et al., 2017).

Anticonvulsant Evaluation : Research has also been conducted on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. Nath et al. (2021) found that certain compounds displayed significant anticonvulsant activity, identifying them as effective against conditions like epilepsy (Nath et al., 2021).

Metabolic Stability in Drug Development : Stec et al. (2011) investigated various heterocyclic analogues as an alternative to the benzothiazole ring to improve metabolic stability in drug development, finding compounds with similar in vitro potency and in vivo efficacy (Stec et al., 2011).

Selective T-type Calcium Channel Blocker : Bezençon et al. (2017) discovered and characterized N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers, identifying a clinical candidate for the treatment of generalized epilepsies (Bezençon et al., 2017).

Anticancer Agents : Altıntop et al. (2019) synthesized a series of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides and evaluated their cytotoxic effects on various human cell lines, identifying potent anticancer agents (Altıntop et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide tuberculosis .

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been known to interact with their targets leading to inhibitory effects .

Biochemical Pathways

The biochemical pathways affected by This compound tuberculosis .

Pharmacokinetics

The ADME properties of This compound Benzothiazole derivatives have been found to exhibit promising activity against various targets, suggesting they may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been found to exhibit potent inhibitory activity against various targets, suggesting they may lead to the inhibition of these targets .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of these compounds .

Future Directions

Benzothiazole derivatives have been extensively studied for their diverse biological activities and continue to be a subject of interest in medicinal chemistry . Future research may focus on exploring other biological activities of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” and its potential applications in medicine.

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-20(14-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h1-13H,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKDXJVPDPHBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2608403.png)

![(1S,5R)-1beta-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2608405.png)

![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)